molecular formula C16H22N4O9 B026927 Clavamycin A CAS No. 103059-93-4

Clavamycin A

Cat. No. B026927
M. Wt: 414.37 g/mol
InChI Key: SAFJOTXIKNUGOJ-LNWOBJSJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Clavamycin A is a beta-lactam antibiotic that is used to treat bacterial infections. It is a combination of two compounds, clavulanic acid and amoxicillin. Clavulanic acid is a beta-lactamase inhibitor that prevents bacteria from breaking down amoxicillin, allowing it to be more effective in treating infections.

Scientific Research Applications

Discovery and Structural Analysis

Clavamycin A, along with its variants B, C, D, E, and F, belongs to the clavam antibiotics group. They were first isolated from Streptomyces hygroscopicus. The structural details of these antibiotics were deduced from extensive spectroscopic studies, particularly NMR (Nuclear Magnetic Resonance) analyses. These studies have been fundamental in understanding the chemical nature and potential applications of clavamycin A (Naegeli, Loosli, & Nussbaumer, 1986).

Applications in Antibacterial Treatment

Clavamycin A has shown efficacy against a variety of bacterial infections. This includes its effectiveness against Gram-positive bacteria, like Staphylococcus aureus, and certain protozoans. It is particularly noted for its action in the treatment of bacterial infections, especially those caused by anaerobic species (Spížek & Řezanka, 2004). Additionally, clindamycin, a derivative of clavamycin, is widely used in clinical practice for its broad-spectrum activity, and it is effective against a range of infections, including those caused by anaerobic bacteria and certain protozoal diseases (Spížek & Řezanka, 2017).

Enhanced Efficacy in Nano-formulations

Recent advancements have shown the potential of enhancing the efficacy of clindamycin (a derivative of clavamycin) through nano-formulations. This involves encapsulating clindamycin in poly lactic acid (PLA)/poly (D,L-lactide-co-glycolide) (PLGA) nano-formulations, which significantly increases the bioavailability of the drug. This approach shows promise for a variety of therapies due to its enhanced drug activity (Rauta et al., 2016).

Genetic Engineering for Production Enhancement

Clavamycin A production has been enhanced through genetic engineering techniques. For instance, the blocking of cephamycin C production in Streptomyces clavuligerus, a clavulanic acid-producing organism, led to a significant increase in clavulanic acid production. This approach demonstrates the potential of genetic manipulation to optimize antibiotic production for medical applications (Paradkar et al., 2001).

properties

CAS RN

103059-93-4

Product Name

Clavamycin A

Molecular Formula

C16H22N4O9

Molecular Weight

414.37 g/mol

IUPAC Name

2-[[2-amino-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoyl]amino]-3-hydroxy-3-[(3R,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl]propanoic acid

InChI

InChI=1S/C16H22N4O9/c17-11(13(23)5-3-19-7(21)1-9(19)28-5)15(25)18-12(16(26)27)14(24)6-4-20-8(22)2-10(20)29-6/h5-6,9-14,23-24H,1-4,17H2,(H,18,25)(H,26,27)/t5-,6-,9+,10+,11?,12?,13?,14?/m1/s1

InChI Key

SAFJOTXIKNUGOJ-LNWOBJSJSA-N

Isomeric SMILES

C1[C@H]2N(C1=O)C[C@@H](O2)C(C(C(=O)NC(C([C@H]3CN4[C@@H](O3)CC4=O)O)C(=O)O)N)O

SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

Canonical SMILES

C1C2N(C1=O)CC(O2)C(C(C(=O)NC(C(C3CN4C(O3)CC4=O)O)C(=O)O)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Clavamycin A
Reactant of Route 2
Clavamycin A
Reactant of Route 3
Clavamycin A
Reactant of Route 4
Reactant of Route 4
Clavamycin A
Reactant of Route 5
Clavamycin A
Reactant of Route 6
Clavamycin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.